N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine
Overview
Description
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula C10H15ClN2O. It is also known by its CAS number 631862-75-4 .
Molecular Structure Analysis
The molecular structure of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine consists of a chlorophenyl group attached to an ethylamine group via an ether linkage . The exact mass of the molecule is 214.08700 .Physical And Chemical Properties Analysis
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine has a molecular weight of 214.69200 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
- N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is used as a specialty reagent in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its unique chemical properties allow for specific labeling and detection of proteins within complex biological samples .
- In medicinal chemistry, compounds containing thiazole moieties have diverse biological activities. Researchers have synthesized derivatives of thiazoles and evaluated their effects on tumor cells. One such compound demonstrated potent antitumor and cytotoxic activity against prostate cancer cells .
Proteomics Research
Antitumor and Cytotoxic Activity
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTYBJCISJYPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine |
Synthesis routes and methods
Procedure details
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